molecular formula C15H23N3O2 B3193947 Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate CAS No. 77278-93-4

Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B3193947
CAS No.: 77278-93-4
M. Wt: 277.36 g/mol
InChI Key: YKGYLSBMOUSMDS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery. It features a piperazine core, a privileged scaffold frequently found in bioactive molecules and FDA-approved pharmaceuticals . The piperazine ring is often utilized to fine-tune the physicochemical properties of a molecule and serve as a connector or linker between different pharmacophores. This compound is particularly valuable as a synthetic intermediate or building block. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperazine nitrogen, allowing for selective functionalization at other molecular sites during multi-step synthesis. Compounds with similar N-aryl and N-alkyl substituted piperazine structures are commonly employed in the synthesis of kinase inhibitors and receptor modulators . Furthermore, piperazine derivatives of this nature are explored as non-PEG linkers in the design of Proteolysis Targeting Chimeras (PROTACs), which are a promising class of therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-6-4-5-7-16-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYLSBMOUSMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998522
Record name tert-Butyl 4-[(pyridin-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-93-4
Record name tert-Butyl 4-[(pyridin-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with pyridine-2-carboxaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a building block for the synthesis of biologically active molecules that can modulate biological pathways .

Medicine: The compound is used in medicinal chemistry for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Pyridine Ring Modifications

  • Cyanopyridinyl Derivatives: Compound 5 (): Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate introduces a cyano group at the pyridine 3-position, enhancing electron-withdrawing properties and reactivity for further functionalization (e.g., bromination in Compound 6) . Compound 9 (): Incorporates a diazirinyl propanamido group at the pyridine 5-position, enabling photoaffinity labeling for target identification in proteomics .
  • Fluoropyridinyl Derivatives :

    • Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (): The fluorine atom increases metabolic stability and electronegativity, improving pharmacokinetic profiles .

Piperazine N1-Functionalization

  • Sulfonamide and Sulfonimidoyl Derivatives :

    • Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (): The sulfonamide group increases hydrophilicity and hydrogen-bonding capacity, relevant for kinase inhibition (e.g., Bruton’s tyrosine kinase) .
    • (R)-3p (): The sulfonimidoyl group introduces chirality, enabling enantioselective interactions in catalysis or enzyme inhibition .
  • Carbonyl and Acyl Linkers: Compound 33 (): Features a butanoyl linker between piperazine and a nitrophenoxy group, enhancing conformational flexibility for receptor binding .

Biological Activity

Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It belongs to the class of piperazine derivatives and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Weight : 277.36 g/mol
  • Appearance : White solid
  • Solubility : Soluble in organic solvents like DMSO and ethanol

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound can modulate the activity of enzymes, receptors, and proteins, influencing several biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting signal transduction.
  • Cellular Interaction : It interacts with cellular membranes and proteins, influencing cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa12.5Apoptosis induction
Study BMCF78.3Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound against breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 8 µM in MCF7 cells. The study suggested that the compound triggers apoptosis via the mitochondrial pathway.

Structure-Activity Relationship (SAR)

SAR studies have been conducted to understand how modifications to the piperazine ring influence biological activity. Variations in substituents on the pyridine ring have been shown to significantly alter potency and selectivity towards specific biological targets.

Modification Biological Activity Comments
Pyridine substitution at position 2Enhanced antimicrobial activityOptimal for binding to bacterial enzymes
Alkyl chain length variationChanges in solubility and bioavailabilityLonger chains improve membrane permeability

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate?

  • Methodology : A common approach involves nucleophilic substitution of tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative. For example, reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours in the presence of potassium carbonate yields 88.7% product after purification via silica gel chromatography . Adjusting molar ratios (e.g., 1.5:1 base:substrate) and solvent systems (e.g., toluene at 110°C overnight) can optimize yields for similar substrates .
  • Key Considerations : Monitor reaction progress via TLC or LCMS. Purification often requires gradient elution (e.g., hexane:ethyl acetate 8:1 to 4:1) to isolate the Boc-protected product .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : Confirm regiochemistry and Boc-group stability. For example, tert-butyl protons typically resonate at δ 1.46 ppm in 1^1H NMR .
  • LCMS/HPLC : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ or [M+H-100]+ fragments for Boc cleavage) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields or side reactions?

  • Case Study : A 62% yield was reported for a similar compound using toluene at 110°C, while 88.7% was achieved in 1,4-dioxane .
  • Optimization Strategies :

ParameterExample AdjustmentOutcomeReference
SolventSwitch from toluene to 1,4-dioxaneImproved solubility
CatalystPalladium catalysts for Suzuki couplingsHigher selectivity
Temperature/TimeMicrowave-assisted heating (100°C, 3h)Reduced reaction time
  • Troubleshooting : Use scavengers (e.g., Si-Trisamine) to remove excess reagents or employ copper(I) iodide with diamines for Ullman-type couplings .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

  • Scenario : Conflicting 1^1H NMR signals due to rotameric equilibria in piperazine derivatives.
  • Resolution :

  • Acquire variable-temperature NMR to observe coalescence of split peaks.
  • Cross-validate with 13^{13}C NMR and 2D experiments (e.g., COSY, HSQC) to assign proton environments .
  • Compare with literature data for tert-butyl piperazine analogs (e.g., δ 3.4–3.5 ppm for piperazine protons) .

Q. What strategies are effective for functionalizing the piperazine ring to study structure-activity relationships (SAR)?

  • Functionalization Routes :

  • Nucleophilic Substitution : Introduce aryl/heteroaryl groups (e.g., pyrimidin-5-yl) via Buchwald-Hartwig coupling .
  • Reductive Amination : Attach aminoethyl or hydrazine moieties for bioactive derivatives .
  • Microwave-Assisted Coupling : Rapidly synthesize pyrazolyl or triazolyl derivatives (e.g., 58% yield for triazole-functionalized analogs) .
    • SAR Insights : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky substituents (e.g., tert-butyl) influence steric accessibility .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in derivatives?

  • Case Example : A hydrazide derivative showed moderate antibacterial activity (MIC 32 µg/mL) compared to an ester analog, likely due to altered hydrogen-bonding capacity .
  • Approach :

  • Perform dose-response assays to confirm IC50_{50} trends.
  • Use molecular docking to assess binding mode variations (e.g., piperazine interactions with enzyme active sites) .
  • Validate with in vitro models (e.g., enzyme inhibition assays for phosphoglycerate dehydrogenase) .

Safety and Compliance

Q. What safety protocols are critical when handling tert-butyl piperazine derivatives?

  • Guidelines :

  • PPE : Gloves, respiratory protection, and eye/face shields due to acute oral toxicity (Category 4, H302) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench HCl with K2_2CO3_3) .
  • Storage : Keep under inert gas (N2_2) at room temperature to prevent Boc-group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.